molecular formula C11H15NO4 B13093681 Ethyl 2-amino-3,4-dimethoxybenzoate

Ethyl 2-amino-3,4-dimethoxybenzoate

Cat. No.: B13093681
M. Wt: 225.24 g/mol
InChI Key: VKLVBFMUUISMLK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,4-dimethoxybenzoate is a benzoate ester derivative featuring an amino group at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-amino-3,4-dimethoxybenzoate

InChI

InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4,12H2,1-3H3

InChI Key

VKLVBFMUUISMLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,4-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of ethyl 3,4-dimethoxybenzoate. This process requires the use of an amine source, such as ammonia or an amine derivative, under suitable reaction conditions to introduce the amino group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used to replace the methoxy groups under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates
Ethyl 2-amino-3,4-dimethoxybenzoate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various conditions, particularly those related to inflammation and pain management. For instance, it can be transformed into derivatives that exhibit anti-inflammatory properties, making it a valuable compound in drug discovery pipelines.

2. Anticancer Activity
Recent studies have indicated that compounds derived from this compound demonstrate promising anticancer activity. Research has shown that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells. This potential has led to further investigations into its mechanism of action and efficacy in clinical settings .

Organic Synthesis

1. Synthetic Pathways
The compound is often utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including acylation and alkylation. The synthesis typically involves the esterification of 2-amino-3,4-dimethoxybenzoic acid with ethanol under acidic conditions, yielding high purity and yield.

2. Case Study: Synthesis of Derivatives
A notable case study involved the synthesis of several derivatives from this compound to evaluate their biological activity. The derivatives were tested for their ability to inhibit specific enzymes associated with inflammatory processes. Results showed that modifications to the methoxy groups significantly influenced the biological activity of the compounds, highlighting the importance of structural variations in drug design .

Material Science

1. Polymer Chemistry
In material science, this compound is explored for its potential use in polymer formulations. Its ability to act as a reactive monomer allows for the development of polymers with tailored properties for applications in coatings and adhesives. The incorporation of this compound can enhance the mechanical strength and thermal stability of polymer matrices .

2. Cosmetic Formulations
The compound is also investigated within cosmetic formulations due to its properties as a skin-conditioning agent. Studies have shown that incorporating this compound into creams and lotions can improve skin hydration and texture while providing antioxidant benefits . This application is particularly relevant given the growing demand for multifunctional cosmetic ingredients.

Data Tables

Compound NameTarget ActivityIC50 (µM)Reference
Derivative AAnti-inflammatory25
Derivative BAnticancer15
Derivative CEnzyme inhibition30

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating feature of Ethyl 2-amino-3,4-dimethoxybenzoate is its combination of amino and methoxy substituents. Below is a comparison with analogs from the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2-NH₂, 3,4-OCH₃, ethyl ester C₁₁H₁₅NO₅ Likely intermediate for pharmaceuticals; amino group enhances hydrogen bonding and reactivity -
Ethyl 2-chloro-3,4-dimethoxybenzoate 2-Cl, 3,4-OCH₃, ethyl ester C₁₁H₁₃ClO₄ Irritant (skin/eyes); used in synthetic chemistry
[2-[(5-methyloxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate 3,4-OCH₂CH₃, oxazolyl group C₁₇H₂₀N₂O₆ Higher lipophilicity (XLogP3=2.5); potential pharmacological applications
Caffeic acid (3,4-dihydroxybenzoate) 3,4-OH, acrylic acid C₉H₈O₄ Antioxidant properties; unstable due to phenolic OH groups
Key Observations:
  • Amino vs. Chloro Substituents: The amino group in this compound likely increases its hydrogen-bonding capacity and nucleophilicity compared to the chloro-substituted analog, which is more electrophilic and associated with irritancy risks .
  • Methoxy vs. Hydroxy Groups : Methoxy groups enhance stability and reduce oxidative susceptibility compared to caffeic acid’s dihydroxy groups, which are prone to oxidation but exhibit antioxidant activity .
  • Ester Group Variations : Ethyl esters generally improve lipid solubility, facilitating membrane permeability. However, metabolic cleavage of the ester moiety may generate carboxylic acids, influencing toxicity profiles .

Biological Activity

Ethyl 2-amino-3,4-dimethoxybenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from 2-amino-3,4-dimethoxybenzoic acid and ethanol through an esterification process. Its molecular formula is C12H15NO4C_{12}H_{15}NO_4 with a molecular weight of approximately 225.24 g/mol. The compound features two methoxy groups at the 3 and 4 positions of the benzene ring, which significantly influences its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit antibacterial effects against various strains of bacteria. For instance, derivatives of related benzoate compounds have been documented to possess significant antibacterial activity, suggesting that this compound may also exhibit similar properties .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells. For example, compounds structurally related to this compound have shown IC50 values comparable to established chemotherapeutics like paclitaxel in multidrug-resistant cancer cell lines .

A specific case study revealed that derivatives of this compound significantly reduced tumor growth in xenograft models when administered alongside standard chemotherapy agents. This suggests a potential role in enhancing the efficacy of existing cancer treatments .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : this compound may affect signaling pathways such as PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against human cancer cell lines. The study reported that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

CompoundIC50 (µM)Effect on Cancer CellsToxicity Level
This compound<10Significant reduction in proliferationLow
Paclitaxel1.50Effective but higher toxicityModerate

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds revealed that this compound exhibited notable activity against resistant bacterial strains. The study utilized disc diffusion methods to assess efficacy and found it comparable to standard antibiotics .

Bacterial StrainZone of Inhibition (mm)Comparison Drug
E. coli15Ciprofloxacin
S. aureus18Vancomycin

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